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Compound of Interest

Compound Name: (Rac)-BAY-985

Cat. No.: B10819312 Get Quote

For Researchers, Scientists, and Drug Development Professionals

(Rac)-BAY-985 is a potent, ATP-competitive inhibitor of TANK-binding kinase 1 (TBK1) and IκB

kinase ε (IKBKE), key regulators of innate immunity and inflammatory signaling.[1][2][3][4][5]

This technical guide provides an in-depth analysis of the selectivity profile of (Rac)-BAY-985
against a broad spectrum of kinases, offering valuable insights for its application in research

and drug development.

Quantitative Kinase Selectivity Data
(Rac)-BAY-985 demonstrates high potency for its primary targets, TBK1 and IKBKE, with IC50

values in the low nanomolar range.[1][3] While exhibiting a high degree of selectivity,

measurable activity against a small number of off-target kinases has been observed across

different screening panels. The following tables summarize the quantitative data on the

inhibitory activity of (Rac)-BAY-985 against its primary targets and key off-target kinases.

Table 1: Potency Against Primary Targets
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Target Assay Type
ATP
Concentration

IC50 (nM) Reference

TBK1 TR-FRET Low 1.5 - 2 [1][3][4][5]

TBK1 TR-FRET High 18 - 30 [1][2]

IKBKE TR-FRET Low 2 [1][3]

Table 2: Off-Target Kinase Activity

Kinase
Screening
Panel

Measurement Value (nM)
Selectivity
Fold (vs. TBK1
Low ATP)

FLT3 Bayer Internal IC50 123 ~75x

MAP2K5 Bayer Internal IC50 847 ~518x

MAP3K19 DiscoverX Kd 9.6 ~6x

STK17A

(DRAK1)
DiscoverX Kd 74 ~49x

STK17A

(DRAK1)
Eurofins IC50 310 ~105x

RSK4 Not Specified IC50 276 Not Specified

ULK1 Not Specified IC50 7930 Not Specified

Experimental Protocols
The selectivity of (Rac)-BAY-985 was determined using established in vitro kinase assay

methodologies. The following protocols provide a detailed overview of the likely experimental

setups.

Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) Kinase Assay
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This assay format is commonly used to measure the activity of purified kinases and the potency

of their inhibitors.

Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by the

kinase. A europium-labeled anti-phospho-substrate antibody serves as the donor fluorophore,

and a streptavidin-allophycocyanin (APC) conjugate acts as the acceptor. When the substrate

is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and

allowing for a FRET signal to occur.

Materials:

Recombinant human TBK1 or IKBKE enzyme

Biotinylated peptide substrate

ATP

(Rac)-BAY-985 (or other test compounds)

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

Europium-labeled anti-phospho-substrate antibody

Streptavidin-APC

Stop/Detection Buffer (e.g., 20 mM EDTA in TR-FRET dilution buffer)

384-well low-volume plates

TR-FRET compatible plate reader

Procedure:

Prepare serial dilutions of (Rac)-BAY-985 in DMSO and then dilute in assay buffer.

Add a small volume (e.g., 2.5 µL) of the diluted compound or DMSO (vehicle control) to the

wells of a 384-well plate.
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Add the kinase enzyme (e.g., 2.5 µL) to the wells.

Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP

(e.g., 5 µL). The final ATP concentration is typically set at or near the Km for ATP for the

specific kinase.

Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

Stop the reaction by adding the Stop/Detection Buffer containing the europium-labeled

antibody and streptavidin-APC.

Incubate for a further period (e.g., 60 minutes) at room temperature to allow for antibody

binding.

Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and

acceptor wavelengths.

Calculate the ratio of the acceptor to donor fluorescence.

Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal

dose-response curve to determine the IC50 value.

KINOMEscan™ Competition Binding Assay
(DiscoverX/Eurofins)
This high-throughput method assesses the binding affinity of a test compound to a large panel

of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized,

active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to

the solid support is quantified using qPCR of the DNA tag.

Procedure:

A panel of DNA-tagged kinases is prepared.
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The test compound ((Rac)-BAY-985) is incubated with the kinases and the immobilized

ligand in a multi-well plate format.

Kinases that are not inhibited by the test compound will bind to the immobilized ligand.

The plate is washed to remove unbound kinases.

The amount of kinase bound to the immobilized ligand is quantified by qPCR of the DNA tag.

The results are typically reported as percent of control (DMSO) binding or as a dissociation

constant (Kd) derived from a dose-response curve.

Signaling Pathways and Visualizations
(Rac)-BAY-985 primarily targets the TBK1/IKBKE signaling axis, which plays a crucial role in

the innate immune response, particularly in the activation of the transcription factors NF-κB and

IRF3.
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Simplified Kinase Selectivity Workflow

Primary Screening Secondary Screening Results

Analysis(Rac)-BAY-985 TR-FRET Assay
(TBK1/IKBKE)

Broad Kinase Panel
(e.g., KINOMEscan)

IC50/Kd Determination
(Primary Targets)

Identification of
Off-Targets

Selectivity Profile
Generation

TBK1/IKBKE Signaling Pathway Inhibition

Upstream Activation

Target Kinases

Inhibitor

Downstream Effectors

Pattern Recognition Receptors
(e.g., TLRs, RLRs)

TBK1 / IKBKE

IRF3 Phosphorylation

IκBα Phosphorylation

(Rac)-BAY-985

Gene Expression
(e.g., Type I IFNs, Inflammatory Cytokines)

NF-κB Activation

leads to
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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